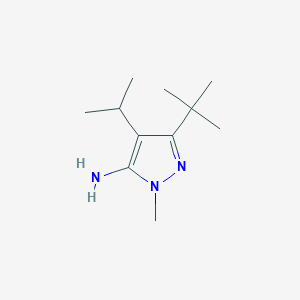
3-tert-Butyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
3-tert-Butyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butyl-1-methyl-4-phenyl-1-azaspiro[4.5]deca-6,9-diene-2,8-dione: This compound shares structural similarities but has different substituents, leading to distinct chemical properties and applications.
N-(4-hydroxyphenyl)-N-methylcinnamamide: Another related compound used in similar synthetic routes.
Uniqueness
3-tert-Butyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific combination of tert-butyl, methyl, and isopropyl groups. These substituents confer unique steric and electronic properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-4-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-7(2)8-9(11(3,4)5)13-14(6)10(8)12/h7H,12H2,1-6H3 |
InChI Key |
YKUWOSOEPIHJGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(N=C1C(C)(C)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate](/img/structure/B13243240.png)
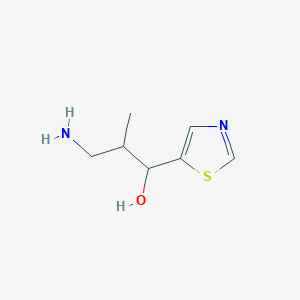
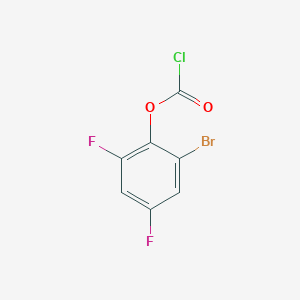

![1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13243264.png)
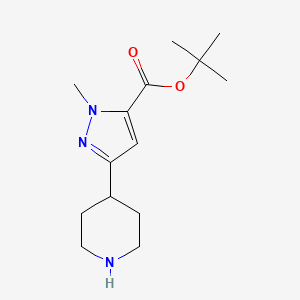
![N-[1-(furan-2-yl)ethyl]-4-methylaniline](/img/structure/B13243276.png)
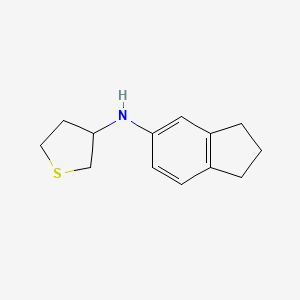
amine](/img/structure/B13243284.png)
![5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole](/img/structure/B13243294.png)

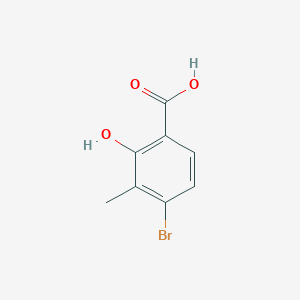
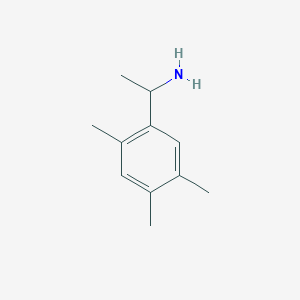
![N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13243309.png)
